N,N'-(Ethane-1,2-diyl)bis{N-methyl-4-[(4-methylphenyl)sulfanyl]butanamide}
Description
N,N’-(Ethane-1,2-diyl)bis{N-methyl-4-[(4-methylphenyl)sulfanyl]butanamide} is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bisamide structure with ethane-1,2-diyl as the central linker, flanked by N-methyl-4-[(4-methylphenyl)sulfanyl]butanamide groups. The presence of sulfanyl and methylphenyl groups contributes to its distinct chemical behavior and reactivity.
Properties
CAS No. |
61797-41-9 |
|---|---|
Molecular Formula |
C26H36N2O2S2 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
N-methyl-N-[2-[methyl-[4-(4-methylphenyl)sulfanylbutanoyl]amino]ethyl]-4-(4-methylphenyl)sulfanylbutanamide |
InChI |
InChI=1S/C26H36N2O2S2/c1-21-9-13-23(14-10-21)31-19-5-7-25(29)27(3)17-18-28(4)26(30)8-6-20-32-24-15-11-22(2)12-16-24/h9-16H,5-8,17-20H2,1-4H3 |
InChI Key |
GZZVACWHYBCAPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)N(C)CCN(C)C(=O)CCCSC2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis{N-methyl-4-[(4-methylphenyl)sulfanyl]butanamide} typically involves a multi-step process. One common method includes the reaction of ethylenediamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as sodium bicarbonate . The resulting intermediate is then reacted with N-methyl-4-[(4-methylphenyl)sulfanyl]butanamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis{N-methyl-4-[(4-methylphenyl)sulfanyl]butanamide} undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis{N-methyl-4-[(4-methylphenyl)sulfanyl]butanamide} has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis{N-methyl-4-[(4-methylphenyl)sulfanyl]butanamide} involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to altered cellular functions. Molecular docking studies have shown that the compound can bind to the active sites of enzymes, such as Trypanothione reductase, which is involved in the redox metabolism of parasites . This binding can disrupt the normal function of the enzyme, leading to the inhibition of parasite growth and survival .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Ethane-1,2-diyl)bis(4-methylbenzenesulfonamide)
- N,N’-(Ethane-1,2-diyl)bis(benzamides)
- N,N’-(Ethane-1,2-diyl)bis(N-methylformamide)
Uniqueness
N,N’-(Ethane-1,2-diyl)bis{N-methyl-4-[(4-methylphenyl)sulfanyl]butanamide} stands out due to its unique combination of sulfanyl and methylphenyl groups, which impart distinct chemical and biological properties
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